![molecular formula C12H18BrN3 B1529739 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline CAS No. 859027-13-7](/img/structure/B1529739.png)
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline
Übersicht
Beschreibung
“3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline” is a chemical compound with the CAS Number: 859027-13-7 . It has a molecular weight of 284.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 284.2 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is often used in the synthesis of pharmaceuticals, particularly as an intermediate in the creation of small molecule drugs. Its bromine and amine functional groups make it a versatile precursor for constructing complex molecules that can interact with biological targets. For example, it can be used to develop kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzymes involved in cell division .
Material Science
In material science, this compound’s structural properties could be utilized to create novel polymers with specific characteristics. The presence of a piperazine ring can impart flexibility and durability when incorporated into polymer chains, potentially leading to new materials with unique mechanical properties suitable for industrial applications .
Catalysis
The nitrogen-containing piperazine ring of this compound can act as a ligand in catalytic systems. It can form complexes with metals, which can then catalyze various chemical reactions, including those important in organic synthesis and environmental remediation processes .
Agrochemical Development
3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline can be a starting material for the synthesis of agrochemicals. Its derivatives may exhibit properties useful in plant protection products, such as fungicides or insecticides, contributing to increased agricultural productivity .
Dye and Pigment Industry
The aniline moiety of the compound is a common component in the synthesis of dyes and pigments. Through further chemical modifications, it can lead to the development of new colorants with applications in textiles, inks, and coatings .
Biological Probes and Markers
Due to its ability to undergo further chemical transformations, this compound can be modified to create fluorescent markers or probes. These are essential tools in biological research for tracking and visualizing cellular processes, protein interactions, and gene expression .
Neuroscience Research
The piperazine component of the molecule is structurally similar to compounds that interact with neurotransmitter systems. This makes it a valuable scaffold for developing new drugs or probes to study neurological disorders and brain function .
Environmental Science
Lastly, derivatives of this compound could be explored for their potential use in environmental science, such as in the development of sensors for detecting pollutants or as building blocks for materials that can capture and store greenhouse gases .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compounds have been used to prepare 2-n-phenyl-4-n-phenyl-5-fluoropyrimidine derivatives, which have high inhibitory activity against fgfr4 . FGFR4, or Fibroblast Growth Factor Receptor 4, plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (such as fgfr4) and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
If it indeed targets fgfr4, it could potentially influence the fibroblast growth factor (fgf) signaling pathway, which plays a vital role in cell growth, maturation, and division .
Result of Action
If it acts on fgfr4, it could potentially influence cell growth, maturation, and division .
Eigenschaften
IUPAC Name |
3-bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWNRNRQJPZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



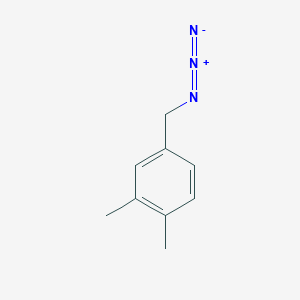
![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)
![Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529659.png)
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)
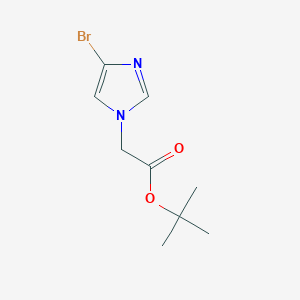
![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)

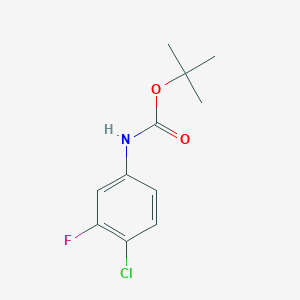
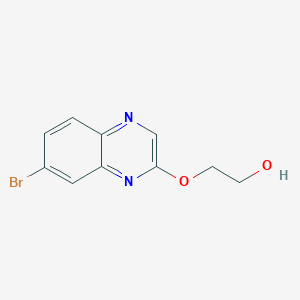
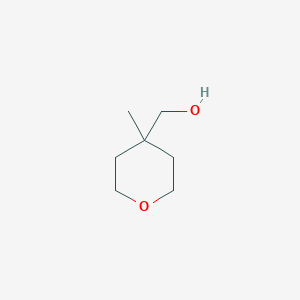
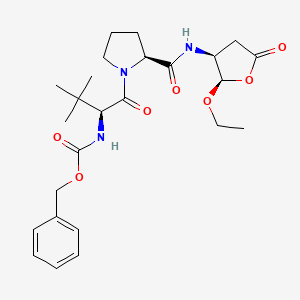

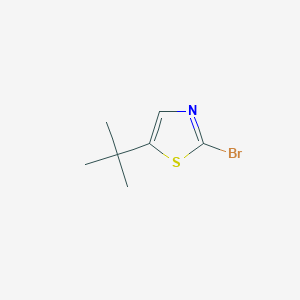
![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)